AChE/BChE-IN-1

Description

amino acid analog; releases insulin; RN given refers to unlabeled cpd without isomeric designation

Structure

3D Structure

Propriétés

IUPAC Name |

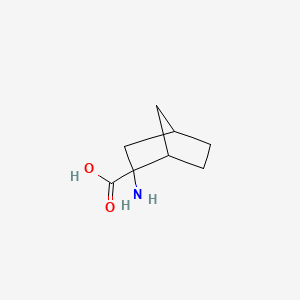

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUVBVXDFRDIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942624 | |

| Record name | 2-Aminonorbornane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20448-79-7, 39669-35-7 | |

| Record name | 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminonorbornane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of a Representative Dual Acetylcholinesterase/Butyrylcholinesterase Inhibitor

Disclaimer: A specific molecule designated as "AChE/BChE-IN-1" was not identified in the available literature. This guide, therefore, provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for a representative dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), based on current scientific understanding. The data and methodologies presented are synthesized from studies on various dual cholinesterase inhibitors to provide a relevant and informative resource for researchers, scientists, and drug development professionals.

Introduction to Dual Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are two key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] Inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][4] While AChE is the primary enzyme for ACh hydrolysis in a healthy brain, the role of BChE becomes more significant in the Alzheimer's brain.[5] Therefore, dual inhibitors that target both AChE and BChE may offer a broader therapeutic benefit.

The mechanism of action of these inhibitors typically involves binding to the active site of the cholinesterase enzymes. The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS). Many dual-binding inhibitors interact with both sites, which can lead to potent inhibition.

Quantitative Data for a Representative Dual Inhibitor

To illustrate the inhibitory potency of a dual AChE/BChE inhibitor, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative compound, Compound 8i , as identified in a study on novel dual-target inhibitors.

| Enzyme Target | IC50 (µM) |

| Acetylcholinesterase (AChE) | 0.39 |

| Butyrylcholinesterase (BChE) | 0.28 |

Data for Compound 8i, a representative dual AChE/BChE inhibitor, from a study by Guan et al.

Mechanism of Action: A Dual-Binding Site Inhibition Model

The representative dual inhibitor, Compound 8i, is proposed to exert its effect by binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of both AChE and BChE. This dual-site binding is a key feature of many potent cholinesterase inhibitors.

Below is a diagram illustrating this general mechanism of action.

Experimental Protocols: Determination of Inhibitory Activity

The most common method for determining the inhibitory activity of cholinesterase inhibitors is the spectrophotometric method developed by Ellman.

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the enzyme activity.

Materials

-

Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine serum or human recombinant)

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor compound

-

96-well microplate

-

Microplate reader

Experimental Workflow

The following diagram outlines the typical workflow for determining the IC50 value of a cholinesterase inhibitor using the Ellman's assay.

Detailed Procedure

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCh or BTCh), DTNB, and the test inhibitor in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). Prepare serial dilutions of the inhibitor to be tested.

-

Assay Setup in a 96-well plate:

-

To each well, add a specific volume of the phosphate buffer.

-

Add a defined amount of the cholinesterase enzyme solution.

-

Add different concentrations of the test inhibitor. For control wells (100% activity), add the buffer or solvent used to dissolve the inhibitor.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: To start the reaction, add the substrate (ATCh or BTCh) and DTNB to all wells.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm at regular intervals for a specific duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

Dual inhibitors of AChE and BChE represent a promising avenue for the development of therapeutics for neurodegenerative diseases like Alzheimer's. Understanding their mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the advancement of this class of compounds. The information provided in this guide serves as a foundational resource for professionals engaged in the research and development of novel cholinesterase inhibitors.

References

- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AChE/BChE-IN-1: A Dual Cholinesterase Inhibitor for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AChE/BChE-IN-1 is a synthetic chrysin derivative that acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of Alzheimer's disease and other neurodegenerative disorders. Its multifaceted activity, which includes cholinesterase inhibition, antioxidant properties, and inhibition of amyloid-β aggregation, makes it a compelling subject for further investigation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Acetylcholine (ACh) is a critical neurotransmitter involved in learning and memory. In neurodegenerative diseases like Alzheimer's, there is a marked decline in ACh levels, leading to cognitive impairment. The enzymes responsible for the degradation of ACh are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the primary enzyme responsible for ACh hydrolysis in healthy brains, the role of BChE becomes more prominent in the Alzheimer's brain. Therefore, dual inhibition of both AChE and BChE is a promising therapeutic strategy to increase synaptic ACh levels and alleviate cognitive symptoms.

This compound, a derivative of the naturally occurring flavonoid chrysin, has emerged as a potent dual inhibitor of these enzymes. Beyond its primary inhibitory activity, it exhibits other neuroprotective properties, positioning it as a multi-target-directed ligand for neurodegenerative disease research.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of AChE and BChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft. This enhanced cholinergic transmission is believed to be responsible for the symptomatic improvement observed with cholinesterase inhibitors in Alzheimer's disease patients.

Furthermore, cholinesterase inhibitors, including dual inhibitors like this compound, are thought to modulate the cholinergic anti-inflammatory pathway . This pathway involves the vagus nerve and its release of acetylcholine, which can interact with α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells, such as macrophages and microglia. This interaction leads to a downstream signaling cascade that ultimately inhibits the production of pro-inflammatory cytokines, thus reducing neuroinflammation, a key pathological feature of Alzheimer's disease.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound and related chrysin derivatives.

| Enzyme Inhibition | IC50 (µM) |

| Acetylcholinesterase (AChE) | 7.16[1] |

| Butyrylcholinesterase (BChE) | 0.48[1] |

| Other Biological Activities | IC50 (µM) |

| Hydroxyl Radical (·OH) Scavenging | 0.1674[1] |

| DPPH Radical Scavenging | >500 |

| Aβ(1-42) Aggregation Inhibition (Self-induced) | Data not available |

| Aβ(1-42) Aggregation Inhibition (Cu2+-induced) | Data not available |

| Aβ(1-42) Aggregation Inhibition (AChE-induced) | Data not available |

| Metal Chelating Properties | Activity |

| Cu2+ Chelation | Selective |

| Fe2+ Chelation | Selective |

| Zn2+ Chelation | Selective |

| Al3+ Chelation | Selective |

Experimental Protocols

Synthesis of this compound (7-(2-(dimethylamino)ethoxy)chrysin)

This protocol describes a general method for the synthesis of 7-alkoxy chrysin derivatives.

Materials:

-

Chrysin

-

2-chloro-N,N-dimethylethanamine hydrochloride

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of chrysin in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture.

-

Heat the reaction mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product, 7-(2-(dimethylamino)ethoxy)chrysin.

Determination of AChE and BChE Inhibitory Activity (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE and BChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare stock solutions of ATCI and BTCI in deionized water.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of the test inhibitor solution (or buffer for control) to the respective wells.

-

Add 25 µL of the enzyme solution (AChE or BChE) to all wells except the blank.

-

Add 25 µL of DTNB solution to all wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 25 µL of the appropriate substrate solution (ATCI for AChE or BTCI for BChE) to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Aβ(1-42) Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol describes a common method for monitoring amyloid-β fibril formation.

Materials:

-

Aβ(1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate buffer (e.g., PBS, pH 7.4)

-

Thioflavin T (ThT)

-

This compound (test inhibitor)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Aβ(1-42) Preparation:

-

Dissolve Aβ(1-42) peptide in HFIP to ensure it is in a monomeric state and to remove any pre-existing aggregates.

-

Evaporate the HFIP under a gentle stream of nitrogen gas to form a thin peptide film.

-

Resuspend the peptide film in a suitable buffer (e.g., phosphate buffer) to the desired concentration.

-

-

Aggregation Assay:

-

In a 96-well black plate, mix the Aβ(1-42) solution with different concentrations of this compound (or buffer for control).

-

Add ThT solution to each well.

-

Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates the formation of amyloid fibrils.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each inhibitor concentration.

-

The percentage of inhibition of Aβ aggregation can be calculated by comparing the fluorescence of the samples with the inhibitor to the control sample without the inhibitor at a specific time point (e.g., the plateau phase of the control aggregation curve).

-

Signaling Pathways and Experimental Workflows

Cholinergic Anti-inflammatory Pathway

The following diagram illustrates the proposed mechanism by which a dual AChE/BChE inhibitor can modulate the cholinergic anti-inflammatory pathway.

Caption: Modulation of the Cholinergic Anti-inflammatory Pathway by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a cholinesterase inhibitor.

Caption: General workflow for determining the IC50 value of a cholinesterase inhibitor.

Conclusion

This compound is a promising multi-functional compound for the study of neurodegenerative diseases. Its ability to dually inhibit both acetylcholinesterase and butyrylcholinesterase, coupled with its antioxidant and anti-amyloid aggregation properties, highlights its potential as a lead compound for the development of novel therapeutics for Alzheimer's disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this and related chrysin derivatives. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

Unveiling AChE/BChE-IN-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of AChE/BChE-IN-1, a promising chrysin derivative with potent and selective inhibitory activity against butyrylcholinesterase (BChE). This document details the experimental protocols for its synthesis and enzymatic assays, presents its pharmacological data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound, also known as compound 1 in the primary literature, has emerged as a significant molecule in the pursuit of novel therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. The rationale for its development lies in the cholinergic hypothesis, which posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in Alzheimer's patients. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two key enzymes responsible for the hydrolysis of ACh in the brain. While AChE is the primary enzyme for ACh degradation in healthy brains, the role of BChE becomes more prominent in the advanced stages of Alzheimer's disease. Therefore, dual or selective BChE inhibitors are of great interest.

This compound is a derivative of chrysin, a naturally occurring flavonoid, and is characterized by the attachment of an N-ethyl-N-benzylcarbamate moiety to the 7-hydroxyl group of the chrysin scaffold. This structural modification has been shown to confer potent and selective inhibitory activity against BChE.

Quantitative Pharmacological Data

The inhibitory activity of this compound against both acetylcholinesterase and butyrylcholinesterase has been quantified, and the results are summarized in the table below.

| Compound | Target Enzyme | IC50 (μM) |

| This compound | Acetylcholinesterase (AChE) | 7.16 |

| Butyrylcholinesterase (BChE) | 0.48 |

Table 1: Inhibitory activity of this compound against AChE and BChE.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from chrysin. The following protocol is based on the procedures described in the scientific literature.

Step 1: Synthesis of 7-(N-ethyl-N-benzylcarbamoyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (this compound)

-

Materials: Chrysin, N-ethyl-N-benzylcarbamoyl chloride, anhydrous potassium carbonate (K2CO3), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of chrysin (1.0 equivalent) in anhydrous DMF, add anhydrous K2CO3 (3.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-ethyl-N-benzylcarbamoyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until a solid precipitate forms.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

-

In Vitro AChE and BChE Inhibition Assay

The inhibitory activity of this compound against AChE (from electric eel) and BChE (from equine serum) is determined using a modified Ellman's spectrophotometric method.

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) as substrate for AChE

-

Butyrylthiocholine iodide (BTCI) as substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil or Tacrine (positive control)

-

-

Procedure:

-

Prepare stock solutions of the test compound and positive control in DMSO.

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of AChE or BChE solution in phosphate buffer to each well.

-

Add 125 µL of DTNB solution in phosphate buffer to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the cholinergic signaling pathway and the role of AChE and BChE, highlighting the therapeutic target for inhibitors like this compound in the context of Alzheimer's disease.

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.

Experimental Workflow for Screening Cholinesterase Inhibitors

The general workflow for the discovery and evaluation of new cholinesterase inhibitors, such as this compound, is depicted in the following diagram.

Caption: A generalized workflow for the discovery and development of cholinesterase inhibitors.

Conclusion

This compound represents a significant advancement in the development of selective BChE inhibitors. Its chrysin-based scaffold provides a promising starting point for further optimization. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research and development in this area. The potent and selective inhibition of BChE by this compound, coupled with its other potential neuroprotective properties, underscores its potential as a therapeutic candidate for Alzheimer's disease and other neurodegenerative disorders. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

The Dual-Acting Cholinesterase Inhibitor Rivastigmine in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and daily living activities. A key pathological hallmark of AD is the deficit in the neurotransmitter acetylcholine (ACh). Cholinesterase inhibitors (ChEIs) represent a primary therapeutic strategy to alleviate the symptoms of AD by increasing the synaptic availability of ACh. This technical guide provides an in-depth analysis of rivastigmine, a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and its role in the context of Alzheimer's disease. We will delve into its mechanism of action, present quantitative data on its inhibitory potency, detail relevant experimental protocols for its evaluation, and visualize key pathways and workflows.

Introduction: The Cholinergic Hypothesis and the Dual Inhibition Strategy

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive and memory deficits observed in patients are primarily due to a reduction in cholinergic neurotransmission in the brain.[1][2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1] While AChE levels tend to decrease as AD progresses, the activity of a secondary cholinesterase, butyrylcholinesterase (BChE), increases.[1] This makes both enzymes viable therapeutic targets.

Rivastigmine is a carbamate derivative that acts as a "pseudo-irreversible" inhibitor of both AChE and BChE.[3] Unlike reversible inhibitors, rivastigmine forms a covalent carbamoyl-enzyme complex, leading to a prolonged inhibition of the enzymes. This dual inhibition is hypothesized to provide a broader and more sustained therapeutic effect throughout the progression of Alzheimer's disease.

Quantitative Data: Inhibitory Potency of Rivastigmine

The inhibitory activity of rivastigmine against both acetylcholinesterase and butyrylcholinesterase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to define its potency.

| Parameter | Enzyme | Species/Source | Value | Reference(s) |

| IC50 | Acetylcholinesterase (AChE) | Human Brain | 5100 ± 100 nM | |

| Butyrylcholinesterase (BChE) | Human Serum | 14000 ± 300 nM | ||

| Acetylcholinesterase (AChE) | Not Specified | 4.15 µM | ||

| Butyrylcholinesterase (BChE) | Not Specified | 37 nM | ||

| Ki | Acetylcholinesterase (AChE) | Human | 199.3 µM (Competitive Inhibition) | |

| Butyrylcholinesterase (BChE) | Human | 273.9 µM (Competitive Inhibition) |

Mechanism of Action: Dual Cholinesterase Inhibition

Rivastigmine exerts its therapeutic effect by inhibiting both AChE and BChE, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.

Beyond Cholinergic Enhancement: Modulation of Amyloid Precursor Protein (APP) Processing

Recent studies have suggested that rivastigmine may also exert its effects through non-cholinergic pathways, specifically by modulating the processing of amyloid precursor protein (APP). In the amyloidogenic pathway, APP is cleaved by β- and γ-secretases, leading to the formation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. The non-amyloidogenic pathway, initiated by α-secretase, cleaves APP within the Aβ domain, thus precluding Aβ formation and producing the neuroprotective sAPPα fragment. Evidence suggests that rivastigmine can promote the non-amyloidogenic pathway.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay: The Ellman's Method

The Ellman's assay is a widely used, simple, and reliable colorimetric method to determine cholinesterase activity and the inhibitory potential of compounds like rivastigmine.

Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Rivastigmine (or other test inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), DTNB, and rivastigmine in phosphate buffer. Serial dilutions of rivastigmine are prepared to determine the IC50 value.

-

-

Assay in 96-well plate:

-

To each well, add:

-

140 µL of phosphate buffer

-

20 µL of DTNB solution

-

10 µL of rivastigmine solution at different concentrations (or buffer for control)

-

10 µL of enzyme solution

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 20 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each rivastigmine concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the rivastigmine concentration to calculate the IC50 value.

-

In Vivo Efficacy Assessment in an Alzheimer's Disease Mouse Model (3xTg-AD)

The 3xTg-AD mouse model is a valuable tool for studying the efficacy of potential AD therapeutics as it develops both amyloid plaques and neurofibrillary tangles, the two major pathological hallmarks of the disease.

Experimental Design:

-

Animals: 3xTg-AD mice and wild-type littermates.

-

Treatment: Rivastigmine administered via oral gavage or subcutaneous injection daily for a specified period (e.g., 3-6 months). A vehicle control group is also included.

-

Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, including:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-maze: To assess short-term working memory.

-

Object Recognition Test: To evaluate recognition memory.

-

-

Biochemical Analysis: Following the behavioral tests, brain tissue is collected for:

-

ELISA: To quantify the levels of Aβ40 and Aβ42.

-

Western Blot: To analyze the levels of APP, sAPPα, sAPPβ, and tau phosphorylation.

-

Immunohistochemistry: To visualize amyloid plaques and neurofibrillary tangles.

-

Western Blot Analysis of APP and its Metabolites

Western blotting is a key technique to investigate the effect of rivastigmine on the processing of APP in cell culture or brain tissue.

Procedure:

-

Sample Preparation:

-

Cell Culture: Treat neuronal cells (e.g., SH-SY5Y) with rivastigmine for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Brain Tissue: Homogenize brain tissue in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size on a polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for APP, sAPPα, sAPPβ, or Aβ.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

Rivastigmine stands out as a significant therapeutic agent for Alzheimer's disease due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase. This comprehensive mechanism allows for a more sustained increase in acetylcholine levels, potentially offering benefits throughout the progression of the disease. Furthermore, emerging evidence of its ability to modulate the non-amyloidogenic processing of APP suggests a potential disease-modifying role beyond symptomatic relief. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of dual-target inhibitors for the treatment of Alzheimer's disease.

References

- 1. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rivastigmine - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the Antioxidant Properties of a Dual Acetylcholinesterase/Butyrylcholinesterase Inhibitor

Disclaimer: The specific compound "AChE/BChE-IN-1" does not correspond to a publicly documented molecule in scientific literature. Therefore, this technical guide will focus on a representative and well-characterized dual cholinesterase inhibitor with proven antioxidant properties, compound 5i , a huprine-capsaicin hybrid described by Galdeano, Viayna et al. in the Journal of Medicinal Chemistry (2021). This guide will serve as a comprehensive overview of its antioxidant characteristics for researchers, scientists, and drug development professionals.

Core Antioxidant Properties of Compound 5i

Compound 5i is a novel multi-target-directed ligand designed to address the multifaceted nature of Alzheimer's disease. It combines the pharmacophore of huprine Y, a potent cholinesterase inhibitor, with capsaicin, a natural compound known for its antioxidant and anti-inflammatory effects. The resulting hybrid molecule exhibits potent, nanomolar inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) while retaining and even improving upon the antioxidant properties of its parent compound, capsaicin.

Quantitative Antioxidant Data

The antioxidant capacity of compound 5i and its analogues has been evaluated using various standard in vitro assays. The following table summarizes the available quantitative data, allowing for a comparative analysis of their efficacy.

| Compound | ORAC-PYR (in Trolox Equivalents) |

| Compound 5i | 1.8 ± 0.2 |

| Capsaicin | 1.3 ± 0.1 |

| Huprine Y | 0.9 ± 0.1 |

| Trolox (Reference) | 1.0 |

Data is presented as mean ± standard deviation. The Oxygen Radical Absorbance Capacity (ORAC) assay using pyrogallol red (PYR) as the fluorescent probe measures the capacity of a compound to neutralize peroxyl radicals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant properties of compound 5i.

Oxygen Radical Absorbance Capacity (ORAC-PYR) Assay

This assay quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe, pyrogallol red, induced by a free radical generator.

Materials:

-

Compound 5i, capsaicin, huprine Y, and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard.

-

Pyrogallol red (PYR) fluorescent probe.

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.

-

Phosphate buffer (75 mM, pH 7.4).

-

96-well black microplates.

-

Fluorescence microplate reader with an excitation wavelength of 540 nm and an emission wavelength of 565 nm.

Procedure:

-

Prepare stock solutions of the test compounds and Trolox in a suitable solvent (e.g., DMSO) and dilute to final concentrations in phosphate buffer.

-

In each well of the 96-well plate, add 150 µL of the PYR working solution.

-

Add 25 µL of the test compound, Trolox standard, or phosphate buffer (as a blank) to the respective wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately place the plate in the fluorescence reader and monitor the fluorescence decay every minute for at least 60 minutes at 37°C.

-

Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

-

The final ORAC values are expressed as Trolox equivalents (TE), calculated from the standard curve of Trolox.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of compound 5i are believed to be mediated through multiple signaling pathways, primarily inherited from its capsaicin moiety. These pathways play a crucial role in the cellular defense against oxidative stress.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like the capsaicin component of compound 5i, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of several protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.[1][2][3]

TRPV1-Mediated Signaling

The capsaicin component of compound 5i is a well-known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel.[4][5]

Mechanism: Activation of TRPV1 by compound 5i leads to an influx of calcium ions (Ca2+). This increase in intracellular calcium can trigger various downstream signaling cascades. One of the consequences of TRPV1 activation is the modulation of cellular redox status, which can include an initial increase in reactive oxygen species (ROS) that subsequently activates protective antioxidant responses, including the Nrf2 pathway. Furthermore, TRPV1 signaling has been linked to the modulation of nitric oxide (NO) pathways and the expression of antioxidant enzymes.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the antioxidant properties of a test compound like compound 5i using an in vitro assay.

Conclusion

Compound 5i, a huprine-capsaicin hybrid, represents a promising multi-target therapeutic candidate with potent dual cholinesterase inhibitory activity and significant antioxidant properties. Its ability to quench free radicals, as demonstrated by the ORAC assay, coupled with its potential to activate endogenous antioxidant pathways like Nrf2/ARE, underscores its potential for mitigating oxidative stress, a key pathological feature of neurodegenerative diseases. Further investigation into the specific contributions of its antioxidant activities to its overall neuroprotective effects is warranted. This technical guide provides a foundational understanding of the antioxidant profile of this class of compounds for professionals in the field of drug discovery and development.

References

- 1. Therapeutic Potential of Capsaicin in Various Neurodegenerative Diseases with Special Focus on Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Capsaicin in Various Neurodegenerative Diseases with Special Focus on Nrf2 Signaling - Varshney - Current Pharmaceutical Biotechnology [rjpbr.com]

- 3. Capsaicin acts as a novel NRF2 agonist to suppress ethanol induced gastric mucosa oxidative damage by directly disrupting the KEAP1-NRF2 interaction [elifesciences.org]

- 4. Potential Interplay between Nrf2, TRPA1, and TRPV1 in Nutrients for the Control of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Capsaicin Prevents Contrast-Associated Acute Kidney Injury through Activation of Nrf2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brain-Penetrant Cholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of brain-penetrant cholinesterase inhibitors, a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. This document delves into their mechanism of action, pharmacokinetic and pharmacodynamic properties, and therapeutic applications, with a focus on providing detailed experimental methodologies and comparative data to support research and development efforts in this field.

Introduction to Cholinergic System and Cholinesterase Inhibition

The cholinergic system plays a crucial role in cognitive functions such as memory, learning, and attention.[1][2] Acetylcholine (ACh), the primary neurotransmitter of this system, is synthesized in presynaptic neurons and released into the synaptic cleft, where it binds to and activates nicotinic and muscarinic receptors on the postsynaptic neuron. The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate.[3] In conditions like Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a decline in ACh levels and subsequent cognitive impairment.[4]

Brain-penetrant cholinesterase inhibitors are designed to cross the blood-brain barrier and temporarily block the action of AChE, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[1] This enhancement of cholinergic neurotransmission is the primary mechanism by which these drugs provide symptomatic relief. Some inhibitors also exhibit activity against butyrylcholinesterase (BuChE), another enzyme capable of hydrolyzing ACh, which becomes more prominent in the later stages of Alzheimer's disease.

Comparative Pharmacology of Key Cholinesterase Inhibitors

Several brain-penetrant cholinesterase inhibitors are clinically approved and widely studied. The most prominent include donepezil, rivastigmine, and galantamine. Huperzine A, a naturally derived compound, is also extensively investigated for its potent AChE inhibitory activity.

Mechanism of Action

-

Donepezil: A selective and reversible inhibitor of AChE.

-

Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BuChE.

-

Galantamine: A reversible, competitive inhibitor of AChE with a dual mechanism of action that also includes allosteric modulation of nicotinic acetylcholine receptors.

-

Huperzine A: A potent and reversible inhibitor of AChE.

Quantitative Data for Comparison

The following tables summarize key quantitative data for these inhibitors, providing a basis for comparison of their potency, selectivity, and brain penetration.

Table 1: In Vitro Inhibitory Potency (IC50) of Cholinesterase Inhibitors

| Inhibitor | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE IC50 / AChE IC50) |

| Donepezil | 340 ± 30 | 530 ± 100 | 1.56 |

| Rivastigmine | 5100 ± 100 | 3500 ± 100 | 0.69 |

| Galantamine | 5130 ± 630 | Not Determined | - |

| Huperzine A | Data not consistently reported in a comparable format | Data not consistently reported in a comparable format | - |

Data for Donepezil, Rivastigmine, and Galantamine adapted from a study on human brain cortex AChE and human serum BuChE.

Table 2: Brain Penetration of Cholinesterase Inhibitors

| Inhibitor | Brain/Plasma AUC Ratio (rats) |

| Donepezil | ~9 |

| Rivastigmine | <2 |

| Galantamine | Data not available in a directly comparable format |

| Huperzine A | Data not available in a directly comparable format |

Data for Donepezil and Rivastigmine from a study in rats following intramuscular administration.

Table 3: Clinical Efficacy of Cholinesterase Inhibitors in Alzheimer's Disease (Meta-analysis Data)

| Outcome | Excess Proportion of Responders with ChEI vs. Placebo (95% CI) |

| Global Responders | 9% (6% - 12%) |

| Cognitive Responders | 10% (4% - 17%) |

Data from a meta-analysis of 16 randomized controlled trials. The number needed to treat for one additional patient to experience stabilization or better was 7. For minimal improvement or better, the number needed to treat was 12.

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments used to characterize brain-penetrant cholinesterase inhibitors.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds against AChE.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of ATCI hydrolysis, leading to a decrease in the formation of TNB.

Materials:

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test inhibitor solutions at various concentrations

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 8.0.

-

Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

-

Prepare stock solutions of ATCI and DTNB in the phosphate buffer.

-

Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of the test inhibitor solution (or buffer for the control) to the respective wells.

-

Add 50 µL of the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Prepare a substrate solution by mixing the ATCI and DTNB solutions.

-

Initiate the reaction by adding 100 µL of the substrate solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at time zero.

-

Continue to measure the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the in vivo sampling and quantification of extracellular acetylcholine levels in specific brain regions of freely moving animals.

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including acetylcholine, diffuse from the extracellular fluid across the membrane and into the perfusate, which is then collected for analysis. To prevent the rapid degradation of acetylcholine by AChE, a cholinesterase inhibitor (e.g., neostigmine) is often included in the perfusion fluid.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection or LC-MS/MS system for acetylcholine analysis

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic

-

Surgical instruments

Procedure:

-

Surgical Implantation of the Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy to expose the skull over the target brain region.

-

Using stereotaxic coordinates, slowly lower a guide cannula to the desired depth.

-

Secure the guide cannula to the skull using dental cement.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe inlet to a syringe pump containing aCSF (with or without a cholinesterase inhibitor) and the outlet to a fraction collector.

-

Perfuse the probe at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to achieve equilibrium.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Administer the test compound (cholinesterase inhibitor) systemically or via reverse dialysis through the probe.

-

Continue collecting samples to measure the change in acetylcholine levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine concentration using a sensitive analytical method such as HPLC with electrochemical detection or LC-MS/MS.

-

-

Data Analysis:

-

Express the acetylcholine concentrations as a percentage of the baseline levels before drug administration.

-

Plot the change in acetylcholine concentration over time to determine the pharmacokinetic and pharmacodynamic profile of the inhibitor.

-

Morris Water Maze for Spatial Memory Assessment

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.

Principle: The test involves a circular pool filled with opaque water, in which a small escape platform is hidden just below the surface. Rodents, which are natural swimmers but dislike being in the water, must learn the location of the hidden platform using distal visual cues in the room.

Materials:

-

Circular water tank (typically 1.5-2 meters in diameter for rats)

-

Escape platform

-

Non-toxic substance to make the water opaque (e.g., powdered milk or non-toxic paint)

-

Video tracking system and software

-

Distinct visual cues placed around the room

Procedure:

-

Acquisition Phase (Training):

-

The platform is placed in a fixed location in one of the quadrants of the pool.

-

The animal is released into the water from one of several starting positions around the edge of the pool.

-

The animal is allowed to swim and search for the hidden platform for a set time (e.g., 60-90 seconds).

-

If the animal finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds).

-

If the animal fails to find the platform within the allotted time, it is gently guided to the platform.

-

This procedure is repeated for several trials per day over several consecutive days.

-

-

Probe Trial (Memory Test):

-

After the acquisition phase, the platform is removed from the pool.

-

The animal is allowed to swim freely in the pool for a set duration (e.g., 60 seconds).

-

The video tracking system records the animal's swim path.

-

-

Data Analysis:

-

Acquisition Phase: The primary measures are the escape latency (time to find the platform) and the path length to the platform across trials. A decrease in these measures indicates learning.

-

Probe Trial: The key measures are the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact location where the platform used to be. A preference for the target quadrant indicates good spatial memory.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes discussed in this guide.

Caption: Cholinergic signaling at the synapse.

Caption: Mechanism of action of cholinesterase inhibitors.

Caption: Workflow for an in vitro AChE inhibition assay.

Conclusion

Brain-penetrant cholinesterase inhibitors represent a significant therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease and other dementias. While their efficacy is modest, they provide a valuable treatment option for many patients. This guide has provided a detailed overview of the core pharmacology of these agents, along with standardized protocols for their preclinical evaluation. A thorough understanding of their comparative mechanisms, potencies, and brain penetration is crucial for the development of novel and more effective therapies targeting the cholinergic system. Future research should continue to explore the nuances of their interactions with different cholinesterases and receptors, as well as their potential for disease-modifying effects.

References

A Comprehensive Guide to Dual Acetylcholinesterase and Butyrylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, a critical class of compounds in the therapeutic landscape of neurodegenerative diseases, particularly Alzheimer's disease. This document outlines their mechanism of action, therapeutic rationale, and key chemical classes, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction: The Rationale for Dual Inhibition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and language abilities.[1] A key pathological hallmark of AD is cholinergic deficiency, resulting from the degradation of the neurotransmitter acetylcholine (ACh) by two primary enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] While AChE is the principal enzyme responsible for ACh hydrolysis in a healthy brain, the role of BChE becomes increasingly significant as AD progresses.[3][4] As cholinergic neurons deteriorate and AChE levels decline, BChE activity remains stable or even increases, compensating for ACh hydrolysis.[5]

This dynamic interplay between AChE and BChE provides a strong rationale for the development of dual inhibitors. Unlike selective AChE inhibitors, dual inhibitors target both enzymes, offering the potential for a more sustained increase in synaptic ACh levels and broader therapeutic efficacy across different stages of AD. Furthermore, dual inhibition may offer disease-modifying benefits by influencing amyloid precursor protein (APP) processing and reducing the formation of amyloid-β (Aβ) plaques. Rivastigmine is a well-known example of a dual inhibitor that has demonstrated clinical benefits in treating AD.

Mechanism of Action

The primary mechanism of action for dual AChE and BChE inhibitors is the prevention of ACh degradation in the synaptic cleft. By binding to the active sites of both enzymes, these inhibitors increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This enhanced signaling at nicotinic and muscarinic receptors is believed to underlie the symptomatic improvements observed in cognitive function, memory, and daily activities in AD patients.

The active site of AChE contains a catalytic triad and a peripheral anionic site (PAS). Many dual inhibitors are designed to interact with both of these sites to achieve potent inhibition. The structural differences between the active sites of AChE and BChE, particularly in the volume and composition of the active site gorge, allow for the design of inhibitors with varying degrees of selectivity.

Therapeutic Applications

The primary therapeutic application for dual AChE and BChE inhibitors is the symptomatic treatment of mild to moderate Alzheimer's disease. Clinical studies have shown that these agents can lead to improvements in cognitive function, global assessment, and activities of daily living. Beyond AD, the cholinergic system is implicated in other neurological and psychiatric conditions, suggesting potential future applications for dual inhibitors in treating conditions such as Parkinson's disease dementia, Lewy body dementia, and certain psychiatric disorders.

Chemical Classes of Dual Inhibitors

A diverse range of chemical scaffolds has been explored in the development of dual AChE and BChE inhibitors. These are often classified based on their core chemical structure and include:

-

Carbamates: Rivastigmine is a prominent example of a carbamate-based dual inhibitor.

-

Tacrine Hybrids: Tacrine, the first FDA-approved cholinesterase inhibitor, has been used as a scaffold to develop numerous hybrid molecules with dual inhibitory activity and improved safety profiles.

-

Coumarins and Chromones: These heterocyclic compounds have been investigated as promising scaffolds for dual inhibitors.

-

Chalcones: These natural product-inspired compounds have also demonstrated dual inhibitory potential.

-

Other Heterocyclic Scaffolds: A variety of other nitrogen- and oxygen-containing heterocyclic systems, such as pyridazines, have been explored for their ability to dually inhibit AChE and BChE.

The development of these diverse chemical classes is driven by the need to optimize potency, selectivity, pharmacokinetic properties, and safety profiles.

Quantitative Data: Inhibitory Potency

The inhibitory potency of dual inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against both AChE and BChE. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for a selection of dual inhibitors from the literature.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| Pyridazine Derivatives | |||

| Compound 5 | 0.26 | 0.19 | |

| Compound 8 | 0.64 | Not Reported | |

| Compound 9 | 1.84 | Not Reported | |

| Reference Compounds | |||

| Donepezil | 0.17 | 0.41 | |

| Tacrine | 0.44 | 0.12 | |

| Rivastigmine | 2.76 | 18.08 |

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| ZINC390718 | 543.8 | 241.1 |

| Compound | eeAChE IC50 (µM) | eqBChE IC50 (µM) | Reference |

| Compound 8i | 0.39 | 0.28 | |

| G801-0274 (Lead) | 2.05 | 0.03 |

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| Meldrum's Acid Derivative 3 | 1.13 | 2.12 | |

| Neostigmine (Standard) | 22.2 | 49.6 |

Experimental Protocols

Determination of Cholinesterase Inhibitory Activity: Ellman's Assay

The most widely used method for measuring AChE and BChE activity is the spectrophotometric method developed by Ellman. This assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Donepezil, Rivastigmine)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate buffers and solvents.

-

The final concentrations in the assay wells will need to be optimized, but typical ranges are:

-

Enzyme: 0.015 - 0.30 U/mL

-

Substrate (ATCI/BTCI): Varies depending on the kinetic study, often around the Km value.

-

DTNB: Typically 0.5 mM.

-

Test Compounds: A range of concentrations to determine the IC50 value.

-

-

-

Assay Protocol (Kinetic Mode):

-

To each well of a 96-well plate, add:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution (or vehicle for control)

-

Enzyme solution (AChE or BChE)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30-60 seconds for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

-

Modifications and Considerations:

-

A two-step modification of the Ellman's assay can be employed to avoid potential interference of DTNB with enzyme hydrolysis. In this modified protocol, the enzymatic hydrolysis of the substrate occurs in the absence of DTNB. The reaction is then stopped by adding a potent cholinesterase inhibitor, and the amount of thiocholine produced is subsequently quantified by adding DTNB.

-

It is crucial to run appropriate controls, including a blank (no enzyme), a negative control (no inhibitor), and a positive control (a known inhibitor).

-

The concentration of organic solvents (like DMSO) used to dissolve the test compounds should be kept low (typically <1%) to avoid inhibiting the enzyme.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of AChE and BChE has downstream effects on various signaling pathways, contributing to the neuroprotective effects of these inhibitors.

Caption: Cholinergic signaling and downstream effects of dual inhibitors.

One of the key pathways modulated by cholinesterase inhibitors is the PI3K/AKT pathway. Activation of muscarinic and nicotinic receptors by increased ACh levels can stimulate this pathway, which plays a crucial role in promoting neuronal survival, synaptic plasticity, and neuroprotection. Additionally, the interaction of ACh with α7 nicotinic acetylcholine receptors (α7 nAChRs) is a key component of the "cholinergic anti-inflammatory pathway," which can suppress neuroinflammation, a critical factor in the pathogenesis of AD.

Experimental Workflow for Inhibitor Screening

The discovery and development of novel dual AChE and BChE inhibitors typically follow a structured experimental workflow.

Caption: General workflow for the screening of dual cholinesterase inhibitors.

This workflow often begins with the screening of compound libraries, which can be either synthetic or from natural sources. Virtual screening techniques, such as molecular docking and pharmacophore modeling, are frequently employed to prioritize candidates for in vitro testing. The most promising compounds are then subjected to in vitro assays, like the Ellman's assay, to determine their inhibitory activity against both AChE and BChE. Potent dual inhibitors identified as "hits" undergo lead optimization through structure-activity relationship (SAR) studies to improve their efficacy, selectivity, and pharmacokinetic properties. Finally, optimized lead compounds are evaluated in in vivo animal models of Alzheimer's disease to assess their therapeutic potential before proceeding to preclinical development.

Conclusion and Future Directions

Dual AChE and BChE inhibitors represent a valuable therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Their ability to target both key enzymes involved in acetylcholine degradation offers potential advantages over selective inhibitors, particularly as the disease progresses. The ongoing development of novel chemical scaffolds and the use of computational drug design are paving the way for the discovery of next-generation dual inhibitors with improved efficacy and safety profiles. Future research will likely focus on multi-target-directed ligands (MTDLs) that not only inhibit both cholinesterases but also modulate other pathological pathways in AD, such as Aβ aggregation and neuroinflammation, offering the promise of disease modification in addition to symptomatic relief.

References

- 1. Cholinesterase inhibitors as Alzheimer's therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. karger.com [karger.com]

- 4. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of Acetylcholinesterase and Butyrylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two critical enzymes in cholinergic neurotransmission. A comprehensive understanding of these relationships is paramount for the rational design and development of novel therapeutics, particularly for neurodegenerative disorders such as Alzheimer's disease.

Introduction: The Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] While AChE is the primary enzyme for terminating synaptic transmission, BChE also plays a role in hydrolyzing ACh and other esters.[3][4] The inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[5]

The Active Site: A Tale of Two Pockets

The active site of cholinesterases is located at the bottom of a deep and narrow gorge and is comprised of two main sites:

-

Catalytic Anionic Site (CAS): This site contains the catalytic triad (serine, histidine, and glutamate) responsible for the hydrolysis of acetylcholine. The anionic subsite within the CAS binds the positively charged quaternary ammonium group of acetylcholine.

-

Peripheral Anionic Site (PAS): Located at the entrance of the active site gorge, the PAS is involved in substrate trafficking and allosteric modulation of catalysis. In the context of Alzheimer's disease, the PAS of AChE is also implicated in the aggregation of amyloid-β peptides.

Dual-binding inhibitors, which interact with both the CAS and the PAS, have shown significant promise as potent and potentially disease-modifying agents.

Structure-Activity Relationship (SAR) of AChE/BChE Inhibitors

The development of effective cholinesterase inhibitors hinges on understanding the relationship between their chemical structure and their inhibitory activity. Different chemical scaffolds have been explored, each with distinct SAR profiles.

Key Structural Features for Inhibition

Several key structural motifs are commonly found in AChE/BChE inhibitors:

-

Aromatic or Heterocyclic Ring System: This feature often interacts with aromatic residues in the active site gorge through π-π stacking interactions.

-

A Basic Nitrogen Atom: A protonatable nitrogen, often a tertiary or quaternary amine, is crucial for interaction with the anionic subsite of the CAS.

-

A Linker Moiety: In dual-binding inhibitors, a linker of appropriate length and flexibility connects the CAS-binding and PAS-binding fragments.

Quantitative SAR Data

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of representative AChE and BChE inhibitors, illustrating the impact of structural modifications on activity.

| Compound | Scaffold | R-Group Modifications | eeAChE IC50 (µM) | eqBChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |

| G801-0274 (Lead Compound) | 2-Oxoindoline derivative | - | 2.05 | 0.03 | 68.3 | |

| Compound 8i | 2-Oxoindoline derivative | Optimized linker and terminal group | 0.39 | 0.28 | 1.39 | |

| Tacrine | Acridine | - | - | - | - | |

| Donepezil | Piperidine | - | - | - | - |

Note: eeAChE refers to acetylcholinesterase from Electrophorus electricus and eqBChE refers to butyrylcholinesterase from equine serum.

As demonstrated with compound 8i , modifications to the lead compound G801-0274 resulted in a potent dual inhibitor of both AChE and BChE.

Experimental Protocols

The determination of AChE and BChE inhibitory activity is a critical step in the drug discovery process. The most widely used method is the spectrophotometric assay developed by Ellman.

Ellman's Method for Cholinesterase Inhibition Assay

Principle: This colorimetric assay measures the activity of cholinesterase by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE

-

Butyrylcholinesterase (BChE) from equine serum or human serum

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor compounds

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test inhibitor at various concentrations.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test inhibitor solution (or buffer for control)

-

DTNB solution

-

-

Add the AChE or BChE enzyme solution to each well and incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

-

Immediately measure the absorbance at a wavelength of 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental processes.

Caption: Cholinergic signaling pathway and the action of AChE/BChE inhibitors.

Caption: General workflow for the discovery and development of AChE/BChE inhibitors.

Conclusion

The design of novel and effective AChE and BChE inhibitors is a dynamic field of research. A deep understanding of the structure-activity relationships, guided by robust in vitro and in silico methods, is essential for the development of next-generation therapeutics for Alzheimer's disease and other neurological disorders. The continued exploration of dual-binding inhibitors and novel chemical scaffolds holds significant promise for addressing the unmet medical needs in this area.

References

- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]